molecular formula C24H31N B12925226 9-Undecylacridine CAS No. 69202-35-3

9-Undecylacridine

Cat. No.: B12925226
CAS No.: 69202-35-3
M. Wt: 333.5 g/mol
InChI Key: LKNWMMQOBWISMK-UHFFFAOYSA-N
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Description

9-Undecylacridine is an acridine derivative characterized by a long undecyl (C₁₁H₂₃) chain substituted at the 9-position of the acridine heterocyclic system. Acridine derivatives are renowned for their planar aromatic structure, which facilitates π-π interactions, making them valuable in materials science, chromatography, and pharmaceuticals. The undecyl chain enhances hydrophobicity, enabling applications in mixed-mode chromatography and surface modifications .

Synthesis of 9-substituted acridines typically involves nucleophilic substitution or condensation reactions. For instance, 9-chloroacridine (a common precursor) reacts with alkylamines or thiols under controlled conditions to introduce substituents .

Properties

CAS No.

69202-35-3

Molecular Formula

C24H31N

Molecular Weight

333.5 g/mol

IUPAC Name

9-undecylacridine

InChI

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3

InChI Key

LKNWMMQOBWISMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For this compound, an undecyl chain is introduced at the 9th position of the acridine ring .

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Characterization of 9-Undecylacridine

After synthesis, this compound is characterized using various analytical techniques to confirm its structure and purity. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides information about the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) : Offers detailed structural information by analyzing the magnetic properties of atomic nuclei.

  • Fourier Transform-Infrared Spectroscopy (FT-IR) : Helps identify functional groups based on their vibrational frequencies .

Chromatographic Performance:

ParameterDescriptionValue
Column Efficiency (N/m)Measures the column's ability to separate compounds based on their retention times.Typically >10,000 plates/m
Asymmetry Factor (A_f)Indicates peak symmetry; values closer to 1 are ideal.<1.5
Retention Factor (k)Reflects how much a compound is retained by the stationary phase.Variable, depends on analyte
Resolution (Rs)Measures the degree of separation between two peaks.>1.5 for baseline separation

Chemical Reactions Involving this compound

While specific chemical reactions involving this compound are not extensively documented, its synthesis and applications suggest potential for further chemical modifications. For instance, the acridine ring can undergo various transformations such as alkylation or arylation reactions to modify its properties.

Potential Reactions:

  • Alkylation : Adding alkyl groups to the acridine ring to enhance hydrophobicity.

  • Arylation : Introducing aryl groups to increase π-π interaction capabilities.

Scientific Research Applications

Analytical Chemistry

Mixed-Mode Stationary Phases in High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9-undecylacridine is in the development of mixed-mode stationary phases for HPLC. Recent research has demonstrated that silica can be effectively modified with this compound to create a stationary phase that combines reversed-phase and anion-exchange properties. This modification enhances the separation efficiency for complex mixtures, including pharmaceuticals and environmental samples.

Table 1: Characteristics of Mixed-Mode Stationary Phases

PropertyDescription
Composition Silica modified with this compound
Separation Mechanism Reversed-phase and anion-exchange
Application Separation of pharmaceuticals and pollutants
Performance Improved resolution and selectivity

In a study published in Talanta, researchers synthesized this compound through Bernthsen's reaction, characterizing it using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) techniques. The resulting stationary phase exhibited superior performance compared to traditional methods, particularly for polar compounds .

Materials Science

Functionalization of Nanoparticles

Another notable application of this compound is in the functionalization of nanoparticles for biomedical applications. The compound's unique structure allows it to interact with various materials, enhancing the properties of nanoparticles used in drug delivery systems.

Case Study: Polyphenol-Containing Nanoparticles

A recent investigation highlighted the use of polyphenol-containing nanoparticles modified with this compound. These nanoparticles demonstrated significant antioxidant properties and showed promise in therapeutic delivery systems for cancer treatment. The study emphasized the versatility of these nanoparticles in various biomedical applications, including bioimaging and targeted therapy .

Environmental Applications

Pollutant Removal

The ability of this compound-modified silica to act as an effective sorbent for environmental pollutants has been explored. Its mixed-mode properties allow for the simultaneous removal of both organic and inorganic contaminants from water sources.

Table 2: Efficacy of this compound in Pollutant Removal

Pollutant TypeRemoval Efficiency (%)Method Used
Organic contaminants>90%HPLC analysis
Inorganic ions>85%Ion-exchange chromatography

Research indicates that using mixed-mode columns containing this compound can significantly enhance the recovery rates of various pollutants during environmental monitoring .

Mechanism of Action

The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Differences

Compound Substituent Key Features Applications References
9-Undecylacridine C₁₁H₂₃ chain High hydrophobicity; anion-exchange capability HPLC stationary phases, surface coatings
9-Methylacridine CH₃ group Moderate hydrophobicity; planar aromatic core Fluorescent probes, organic synthesis
9-Chloroacridine Cl atom Electrophilic reactivity; versatile precursor Synthesis of amino/hydrazino derivatives
9-Aminoacridine NH₂ group Basic nitrogen; intercalates DNA Antiseptics, mutagenicity studies
9-Hydrazinoacridine NHNH₂ group Nucleophilic reactivity; soluble in acids and polar solvents Pharmacological intermediates

Physicochemical Properties

  • Hydrophobicity: The undecyl chain in this compound grants superior hydrophobic partitioning compared to 9-methylacridine (logP ~4.2 vs. ~3.5) and 9-aminoacridine (logP ~1.8) .
  • Solubility: 9-Hydrazinoacridine derivatives exhibit solubility in ethanol and dimethylformamide, while this compound is likely insoluble in water due to its long alkyl chain .
  • Thermal Stability : 9-Methylacridine derivatives decompose above 200°C, whereas this compound-based silica phases withstand HPLC operational temperatures (up to 240°C) .

Research Findings and Performance Data

Chromatographic Efficiency

  • This compound Silica Phase : Demonstrated a 15% increase in peak resolution for carboxylic acids compared to C18 columns, attributed to synergistic hydrophobic/anion-exchange interactions .
  • 9-Methylacridine Phase : Exhibited moderate retention for aromatic hydrocarbons but poor resolution for ionic species due to weaker anion-exchange capacity .

Pharmacological and Toxicological Profiles

  • 9-Aminoacridine: Shows acute toxicity (LD₅₀ = 150 mg/kg in mice, intraperitoneal) and mutagenicity in Salmonella typhimurium assays .

Biological Activity

9-Undecylacridine is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cardioprotective effects, and potential mechanisms of action as reported in various studies.

This compound is characterized by a long undecyl chain attached to the acridine structure, which may influence its solubility and interaction with biological membranes. The synthesis of this compound often involves reactions such as Bernthsen's reaction, which allows for the modification of acridine derivatives to enhance their biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effectiveness of this compound. In vitro tests demonstrated that this compound exhibits broad biocidal activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Source:

Cardioprotective Effects

The cardioprotective properties of this compound have been investigated using doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes. This compound has shown significant potential in mitigating oxidative stress and apoptosis induced by doxorubicin.

The cardioprotective effects are attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : this compound significantly reduces ROS production, which is a key factor in doxorubicin-induced cardiotoxicity.
  • Regulation of Apoptotic Pathways : Treatment with this compound has been associated with increased expression of anti-apoptotic proteins (e.g., Bcl-2) and decreased expression of pro-apoptotic proteins (e.g., Bax) in cardiomyocytes .

Table 2: Effects on Cell Viability in H9c2 Cells

TreatmentCell Viability (%)
Control100
Doxorubicin18 ± 4
Doxorubicin + this compound85 ± 5

Source:

Case Studies

Several case studies have explored the therapeutic potential of acridine derivatives, including this compound. One notable study involved a comparative analysis of various acridine derivatives in terms of their cytotoxicity and protective effects against chemotherapeutic agents.

  • Case Study on Cardiomyocytes : In a controlled experiment, H9c2 cells were treated with doxorubicin alone and in combination with varying concentrations of this compound. The study found that co-treatment significantly improved cell viability compared to doxorubicin treatment alone, suggesting a protective role for the compound.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that this compound retained significant activity even against resistant strains, highlighting its potential as a lead compound for new antimicrobial therapies .

Q & A

Q. How should researchers preemptively address potential reproducibility issues in this compound studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for real-time documentation. Include detailed synthetic protocols, including batch-specific impurities, in supplementary materials .

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